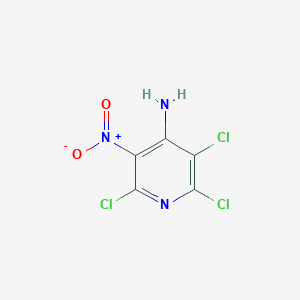

2,3,6-Trichloro-5-nitropyridin-4-amine

Description

2,3,6-Trichloro-5-nitropyridin-4-amine is a halogenated nitro-substituted pyridine derivative with the molecular formula C₅H₂Cl₃N₃O₂ and a molecular weight of 237.45 g/mol. The compound’s three chlorine atoms at positions 2, 3, and 6, combined with a nitro group at position 5, create a highly electron-deficient aromatic system, which likely enhances its reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula |

C5H2Cl3N3O2 |

|---|---|

Molecular Weight |

242.44 g/mol |

IUPAC Name |

2,3,6-trichloro-5-nitropyridin-4-amine |

InChI |

InChI=1S/C5H2Cl3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) |

InChI Key |

IUOKCQUMEPABFH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-5-nitropyridin-4-amine typically involves the chlorination and nitration of pyridine derivatives. One common method starts with 2,3,6-trichloropyridine, which undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield the desired nitropyridine compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-nitropyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be further oxidized to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of 2,3,6-trisubstituted pyridines.

Reduction: Formation of 2,3,6-trichloro-5-aminopyridine.

Oxidation: Formation of pyridine derivatives with additional functional groups.

Scientific Research Applications

2,3,6-Trichloro-5-nitropyridin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-5-nitropyridin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key Observations :

- Electron-withdrawing effects: The trichloro-nitro substitution in the target compound creates a stronger electron-deficient ring compared to mono- or dichloro analogs, favoring electrophilic substitution at specific positions.

- Steric hindrance: Three chlorine atoms at positions 2, 3, and 6 may limit accessibility for reactions at the 4-amino group, unlike less-substituted analogs .

- Hydrogen bonding : Compounds like 2-chloro-5-nitropyridin-4-amine form intermolecular N–H···O and N–H···Cl bonds, stabilizing crystal structures . The trichloro derivative’s additional Cl atoms may alter packing efficiency.

Physical and Spectral Properties

- Solubility: Increased chlorine content in the target compound likely reduces solubility in polar solvents compared to mono- or dichloro analogs.

- Crystallography : Structural analogs (e.g., 2-chloro-5-nitropyridin-4-amine) form hydrogen-bonded chains along crystal axes . The trichloro derivative’s packing may differ due to steric clashes.

- Spectroscopy: Nitro and amino groups in all analogs result in characteristic IR peaks near 1550 cm⁻¹ (NO₂ asymmetric stretch) and 3300–3500 cm⁻¹ (N–H stretches).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.